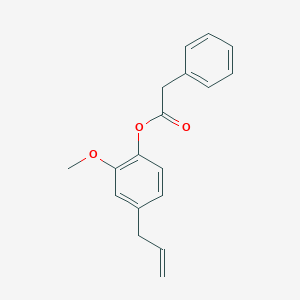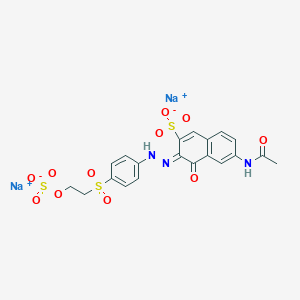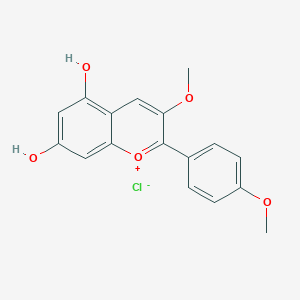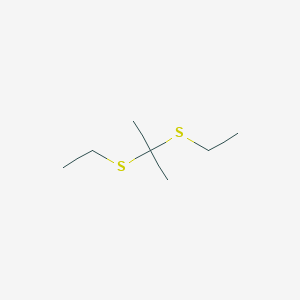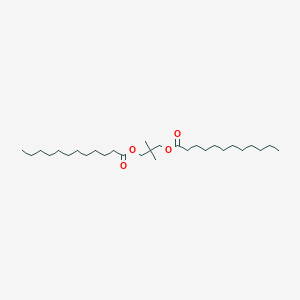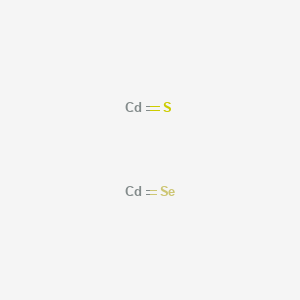
Selanylidenecadmium;sulfanylidenecadmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selanylidenecadmium; sulfanylidenecadmium is a compound that consists of cadmium, selenium, and sulfur. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is often used in the form of cadmium selenide sulfide, which is a semiconductor material with significant applications in optoelectronics and photovoltaics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of selanylidenecadmium; sulfanylidenecadmium typically involves the reaction of cadmium salts with selenium and sulfur sources. One common method is the hydrothermal synthesis, where cadmium chloride is reacted with sodium selenide and sodium sulfide under high temperature and pressure conditions. The reaction is carried out in an autoclave, and the resulting product is purified through washing and drying .
Industrial Production Methods: In industrial settings, the production of cadmium selenide sulfide involves similar synthetic routes but on a larger scale. The process includes the use of high-purity cadmium, selenium, and sulfur sources to ensure the quality of the final product. The reaction conditions are carefully controlled to achieve the desired stoichiometry and phase purity .
Análisis De Reacciones Químicas
Types of Reactions: Selanylidenecadmium; sulfanylidenecadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide, selenium dioxide, and sulfur dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: The compound can undergo substitution reactions where selenium or sulfur atoms are replaced by other chalcogens or halogens
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens like chlorine and bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide, selenium dioxide, sulfur dioxide.
Reduction: Elemental cadmium, selenium, and sulfur.
Substitution: Cadmium halides, selenium halides, sulfur halides
Aplicaciones Científicas De Investigación
Selanylidenecadmium; sulfanylidenecadmium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of quantum dots and other nanomaterials.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Widely used in the production of photovoltaic cells, light-emitting diodes (LEDs), and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of selanylidenecadmium; sulfanylidenecadmium involves its interaction with various molecular targets and pathways:
Optoelectronic Properties: The compound’s semiconductor properties are due to its band gap, which allows it to absorb and emit light efficiently.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to its use in bioimaging and biosensing applications
Comparación Con Compuestos Similares
Selanylidenecadmium; sulfanylidenecadmium is unique compared to other similar compounds due to its specific combination of cadmium, selenium, and sulfur. Similar compounds include:
Cadmium Selenide (CdSe): Known for its use in quantum dots and optoelectronics.
Cadmium Sulfide (CdS): Widely used in photovoltaic cells and sensors.
Zinc Selenide (ZnSe): Used in infrared optics and laser technology
Uniqueness: The combination of selenium and sulfur in selanylidenecadmium; sulfanylidenecadmium provides unique optical and electronic properties that are not present in cadmium selenide or cadmium sulfide alone. This makes it particularly valuable in applications requiring specific wavelength absorption and emission .
Propiedades
IUPAC Name |
selanylidenecadmium;sulfanylidenecadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.S.Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKKRQHWJLNAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cd].[Se]=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2SSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



